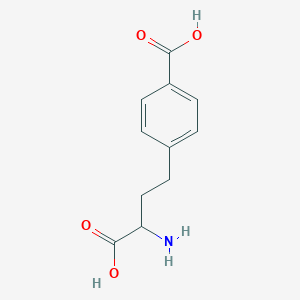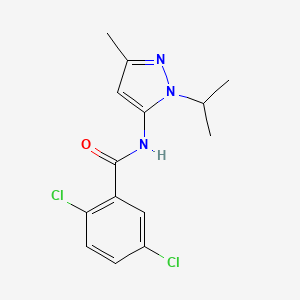
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that features both imidazole and isoxazole moieties. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds.
Métodos De Preparación
The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Formation of the Isoxazole Moiety: The isoxazole ring can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Coupling Reactions: The imidazole and isoxazole moieties are then coupled through an oxalamide linkage, typically using oxalyl chloride as a coupling agent under basic conditions.
Análisis De Reacciones Químicas
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the oxalamide linkage to form amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or isoxazole rings, depending on the substituents and reaction conditions.
Aplicaciones Científicas De Investigación
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s heterocyclic structures make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have potential therapeutic applications due to its structural similarity to other bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, potentially inhibiting their activity. The isoxazole ring may interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide can be compared with other compounds containing imidazole and isoxazole rings:
N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide: This compound has a similar structure but with different substituents, which may alter its biological activity.
N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide: Another similar compound with variations in the isoxazole ring, potentially leading to different interactions with biological targets.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-9-7-10(16-20-9)15-12(19)11(18)14-3-2-5-17-6-4-13-8-17/h4,6-8H,2-3,5H2,1H3,(H,14,18)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXCKLDKWHHIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide](/img/structure/B3010742.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3010744.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3010746.png)

![3-bromo-4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B3010751.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-2-carboxamide](/img/structure/B3010753.png)


![Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate](/img/structure/B3010758.png)


![N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B3010762.png)

